molecular formula C27H25N3O5 B2662194 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 899977-91-4

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2662194
CAS RN: 899977-91-4
M. Wt: 471.513
InChI Key: OZNBERYNBOEQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.513. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Insights

  • Spatial Orientations and Anion Coordination : Research has explored the spatial orientations of similar amide derivatives, focusing on their coordination with anions. Studies involving derivatives such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed intricate tweezer-like geometries and channel-like structures formed through self-assembly via weak interactions, underscoring the structural versatility of these compounds (Kalita, Baruah, 2010).

  • Co-Crystals and Salt Formations : The ability to form co-crystals and salts with aromatic diols has been studied, highlighting the compound's propensity for diverse molecular interactions and the potential for creating varied molecular assemblies (Karmakar, Kalita, Baruah, 2009).

Potential Therapeutic Applications

  • Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative closely related to the chemical structure demonstrated significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications in treating viral diseases such as Japanese encephalitis. This suggests that derivatives of the compound may have utility in antiviral therapies (Ghosh et al., 2008).

  • Antitubercular Agents : Another study found that 2-(quinolin-4-yloxy)acetamides, which share a core structural motif with the compound of interest, were potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-resistant strains. These findings open avenues for the development of new antitubercular drugs (Pissinate et al., 2016).

  • Antimicrobial Properties : The synthesis and evaluation of certain amide derivatives have demonstrated promising antimicrobial activities against various pathogenic microorganisms. This underlines the compound's relevance in the search for new antimicrobial agents (Debnath, Ganguly, 2015).

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-33-22-9-7-21(8-10-22)29-26(31)17-30-23-15-25-24(34-11-12-35-25)14-18(23)13-19(27(30)32)16-28-20-5-3-2-4-6-20/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNBERYNBOEQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.